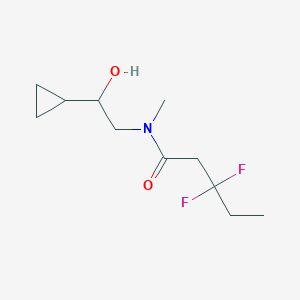![molecular formula C13H17N3O3S B7358802 2-(4-Tert-butyl-1,3-thiazole-5-carbonyl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B7358802.png)
2-(4-Tert-butyl-1,3-thiazole-5-carbonyl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Tert-butyl-1,3-thiazole-5-carbonyl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TBOA, and it is a potent inhibitor of glutamate transporters.
Wissenschaftliche Forschungsanwendungen
TBOA has been extensively studied for its potential applications in neuroscience research. It is a potent inhibitor of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. By inhibiting glutamate transporters, TBOA increases the concentration of glutamate in the synaptic cleft, leading to increased excitability of neurons. This property of TBOA has been used to study the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Wirkmechanismus
TBOA inhibits glutamate transporters by binding to the substrate-binding site of the transporter. This prevents the transporter from removing excess glutamate from the synaptic cleft, leading to increased excitability of neurons. TBOA has been shown to be a non-competitive inhibitor of glutamate transporters, meaning that it does not compete with glutamate for binding to the transporter.
Biochemical and Physiological Effects
TBOA has been shown to have several biochemical and physiological effects. In addition to its role as a glutamate transporter inhibitor, TBOA has been shown to inhibit the uptake of other amino acids, including glycine and aspartate. TBOA has also been shown to increase the release of dopamine in the striatum, which may contribute to its potential applications in the treatment of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TBOA in lab experiments is its potency as a glutamate transporter inhibitor. This allows researchers to study the role of glutamate transporters in various neurological disorders with high precision. However, TBOA has been shown to have off-target effects, including inhibition of other amino acid transporters. This can complicate the interpretation of experimental results and requires careful control experiments to rule out non-specific effects.
Zukünftige Richtungen
There are several future directions for research on TBOA. One area of interest is the development of more selective inhibitors of glutamate transporters. This would allow researchers to study the role of specific glutamate transporters in neurological disorders with greater precision. Another area of interest is the development of TBOA derivatives with improved pharmacokinetic properties, such as increased brain penetration and longer half-life. These improvements would increase the potential clinical applications of TBOA and its derivatives. Finally, there is a need for more in vivo studies of TBOA and its derivatives to better understand their effects on neurological function and behavior.
Conclusion
In conclusion, TBOA is a potent inhibitor of glutamate transporters with potential applications in neuroscience research. Its synthesis method has been optimized to produce high yields of TBOA with high purity. TBOA has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on TBOA and its derivatives will likely lead to a better understanding of the role of glutamate transporters in neurological disorders and potential clinical applications of TBOA.
Synthesemethoden
The synthesis of TBOA involves the reaction of 2-amino-5-tert-butylthiazole with ethyl 2-bromoacetate, followed by cyclization with 1,2-diaminocyclohexane. The resulting compound is then oxidized with m-chloroperbenzoic acid to produce TBOA. This synthesis method has been optimized to produce high yields of TBOA with high purity.
Eigenschaften
IUPAC Name |
2-(4-tert-butyl-1,3-thiazole-5-carbonyl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-12(2,3)9-8(20-7-15-9)10(17)16-5-13(6-16)4-14-11(18)19-13/h7H,4-6H2,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERZORMAHGKGDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(SC=N1)C(=O)N2CC3(C2)CNC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]-1H-quinolin-2-one](/img/structure/B7358729.png)
![6-methoxy-N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxamide](/img/structure/B7358749.png)
![3-(1H-indazol-6-ylmethylamino)-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one](/img/structure/B7358757.png)
![N-[3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B7358765.png)

![1-[(5-phenyl-1,3-oxazol-2-yl)methyl]-3-(2H-triazol-4-yl)pyrrolidin-3-ol](/img/structure/B7358767.png)
![4-[2-(5-Chloro-1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B7358773.png)
![N-[2-(4-chloro-3-methylphenyl)ethyl]-2-(ethylamino)-1,3-thiazole-4-carboxamide](/img/structure/B7358788.png)
![[4-(2,2,2-Trifluoroethyl)morpholin-3-yl]-[4-(2,4,4-trimethylpentan-2-yl)piperazin-1-yl]methanone](/img/structure/B7358794.png)

![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-[(3-nitrophenyl)carbamoylamino]acetamide](/img/structure/B7358813.png)

![5-Iodo-2-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]pyridazin-3-one](/img/structure/B7358817.png)
![2-[(2-cyclohexylacetyl)amino]-N-(2-methyl-3-oxo-1,4-dihydroisoquinolin-4-yl)propanamide](/img/structure/B7358818.png)